3-(3-CHLOROPHENYL)-8-[(3-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
Description
The compound 3-(3-chlorophenyl)-8-[(3-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic azaspiro derivative characterized by a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. Key structural features include:
- A 3-chlorophenyl substituent at position 3 of the spiro ring.
- A 3-fluorophenylmethyl group at position 8, introducing both halogenated aromatic and methylene linkages.
Spirocyclic compounds like this are of interest due to their conformational rigidity, which can enhance binding specificity in pharmacological targets. Microwave-assisted synthesis methods for related 1,4,8-triazaspiro[4.5]decan-2-ones have been optimized, reducing reaction times from hours to minutes .
Properties
IUPAC Name |
3-(3-chlorophenyl)-8-[(3-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O/c21-16-5-2-4-15(12-16)18-19(26)24-20(23-18)7-9-25(10-8-20)13-14-3-1-6-17(22)11-14/h1-6,11-12H,7-10,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNFGWHDGFDSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-8-[(3-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable diamine and a ketone. This step often requires the use of a strong base and an appropriate solvent.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a similar nucleophilic substitution reaction, using a fluorinated aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products.
Scientific Research Applications
3-(3-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-8-[(3-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Substituent Variations at Position 8
Substituent Variations at Position 3
Hybrid Modifications
- 8-Ethyl-3-Phenyl Sulfanylidene Analog (CAS 872199-79-6): Incorporates a sulfur atom at position 2 (thione) and a 3-fluorobenzoyl group. The sulfur substitution may alter hydrogen-bonding capacity and redox stability .
- Microwave-Synthesized Derivatives : Compounds like 3-([1,1’-biphenyl]-4-yl)-1-(4-methoxypyrimidin-2-yl)-8-((3-methylpyridin-2-yl)methyl) derivatives demonstrate the versatility of the spiro scaffold in accommodating diverse substituents under optimized reaction conditions .
Key Research Findings
Synthetic Accessibility : Microwave-enhanced synthesis reduces reaction times for spirocycle formation, enabling rapid exploration of analogs .
Halogen Effects : Chlorine and fluorine at aromatic positions enhance binding affinity in receptor-ligand interactions due to halogen bonding .
Sulfonyl vs. Alkyl Groups : Sulfonyl-containing analogs (e.g., tosyl derivatives) exhibit higher polar surface areas (~68 Ų) compared to alkyl-substituted compounds, impacting solubility and bioavailability .
Metabolic Considerations : Trifluoromethyl and sulfonyl groups in analogs like 3-(3-trifluoromethylphenyl)-8-carbothioamide derivatives may improve metabolic stability by resisting oxidative degradation .
Biological Activity
3-(3-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-1,4,8-triazaspiror[4.5]dec-3-en-2-one is a complex organic compound belonging to the class of triazaspirodecane derivatives. Its unique spiro structure, characterized by two interconnected rings and functional groups including chlorophenyl and fluorophenyl, suggests potential biological activity that merits investigation in medicinal chemistry.
Chemical Structure
The compound's molecular formula is , with a molecular weight of 371.84 g/mol. The presence of halogenated phenyl groups may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to 3-(3-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-1,4,8-triazaspiror[4.5]dec-3-en-2-one exhibit various biological activities. These include:
- Antitumor Activity : Some derivatives have shown efficacy against cancer cell lines.
- Enzyme Inhibition : Certain compounds within this structural class have been noted for their ability to inhibit specific enzymes.
- Antimicrobial Properties : Similar structures have demonstrated effectiveness against various microbial strains.
Interaction Studies
Interaction studies focusing on 3-(3-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-1,4,8-triazaspiror[4.5]dec-3-en-2-one have primarily centered around its binding affinity to biological targets such as:
- Mitochondrial Permeability Transition Pore (mPTP) : Recent studies have highlighted the potential of triazaspirodecane derivatives in inhibiting mPTP opening, which is crucial in myocardial infarction (MI) treatment models. These compounds demonstrated reduced apoptotic rates and improved cardiac function during reperfusion therapy .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their associated biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-Fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]decane-2-one | Contains a fluorophenyl group | Antitumor activity |
| 1-(3-Chlorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]decane-2-one | Similar chlorinated structure | Enzyme inhibition |
| 8-(Cyclobutylmethyl)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]decane-2-one | Cyclobutyl substitution | Antimicrobial properties |
Case Studies
A notable study investigated the effects of triazaspirodecane derivatives on cardiac function during myocardial infarction. The selected compounds exhibited significant mPTP inhibitory activity and were shown to preserve mitochondrial ATP content, indicating a protective role against reperfusion injury .
Q & A
Q. What protocols ensure reproducibility in synthesizing and testing derivatives under varying conditions?
- Methodological Answer : Standardize reaction parameters (temperature, solvent polarity) using Design of Experiments (DoE). Document all steps via electronic lab notebooks (ELNs) and share raw data in FAIR-compliant repositories .
Key Considerations for Methodological Rigor
- Theoretical Integration : Explicitly link hypotheses to frameworks like molecular docking or free-energy perturbation theory .
- Data Validation : Use orthogonal analytical methods (e.g., NMR + X-ray) to confirm structural assignments .
- Ethical and Environmental Compliance : Adhere to Halal/Kosher certification protocols if applicable and minimize ecological impact via green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
